N-(2,5-dimethylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide
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Overview
Description
N-(2,5-dimethylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Thioether Formation: The oxadiazole derivative can be reacted with a suitable thiol compound to introduce the sulfanyl group.
Acetamide Formation: The final step involves the reaction of the intermediate with an acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at various functional groups, potentially converting oxadiazole to other heterocycles.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the oxadiazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could lead to simpler heterocycles.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, oxadiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The sulfanyl group may play a role in binding to metal ions or forming covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide: can be compared with other oxadiazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H25N3O3S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H25N3O3S/c1-15-7-8-16(2)19(13-15)23-20(26)14-29-22-25-24-21(28-22)6-4-5-17-9-11-18(27-3)12-10-17/h7-13H,4-6,14H2,1-3H3,(H,23,26) |
InChI Key |
FIDNRSRUZFJULL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(O2)CCCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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